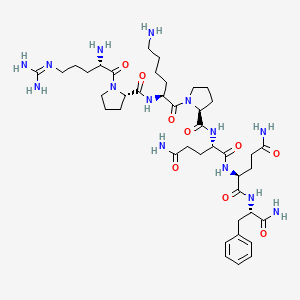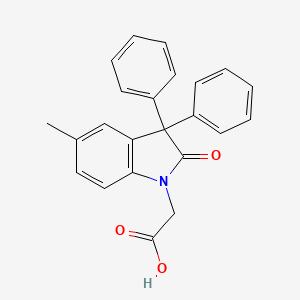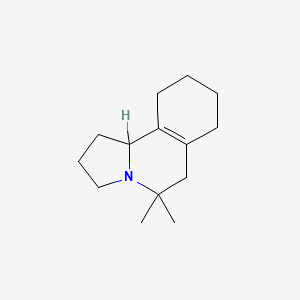
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline is a complex organic compound with a unique structure that includes multiple fused rings and methyl groups
Vorbereitungsmethoden
The synthesis of 1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results .
Analyse Chemischer Reaktionen
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline can be compared to similar compounds such as:
Naphthalene derivatives: These compounds share structural similarities but differ in their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
74332-92-6 |
|---|---|
Molekularformel |
C14H23N |
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
5,5-dimethyl-2,3,6,7,8,9,10,10b-octahydro-1H-pyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C14H23N/c1-14(2)10-11-6-3-4-7-12(11)13-8-5-9-15(13)14/h13H,3-10H2,1-2H3 |
InChI-Schlüssel |
PFXZDDSDOLXBJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(CCCC2)C3N1CCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


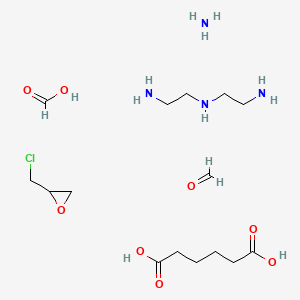
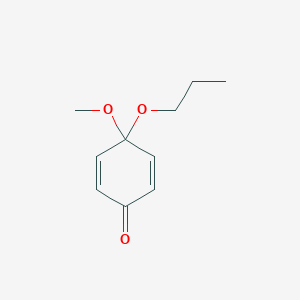

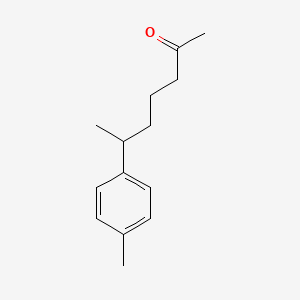
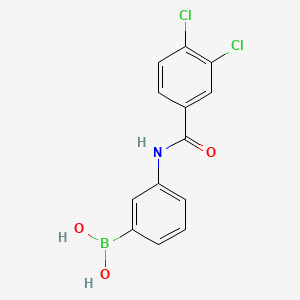
![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)
![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
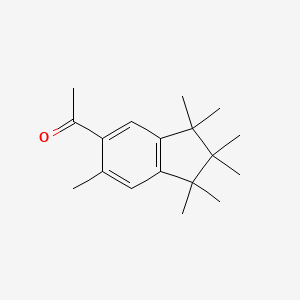
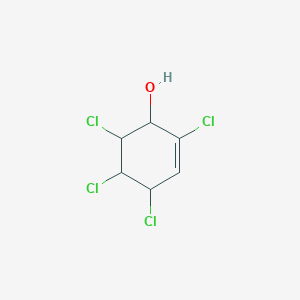
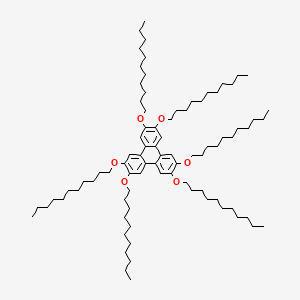
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)

